molecular formula C8H5N3O4 B2376704 2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid CAS No. 126310-26-7

2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid

Cat. No. B2376704
CAS RN: 126310-26-7
M. Wt: 207.145
InChI Key: OOARLGDCRCYSNP-UHFFFAOYSA-N
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Description

The compound “2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid” is a pyrrolopyrazine derivative. Pyrrolopyrazines are a class of compounds that contain a pyrrolopyrazine moiety, which consists of a pyrrole ring fused to a pyrazine ring . These compounds are often of interest in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

Pyrrolopyrazines have a unique fused ring structure with nitrogen atoms at strategic positions, which can participate in various chemical reactions . The presence of the dioxo group suggests potential reactivity with nucleophiles.


Chemical Reactions Analysis

Pyrrolopyrazines can undergo a variety of chemical reactions, largely due to the presence of the nitrogen atoms in the ring structure . The dioxo group can also participate in reactions with nucleophiles.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrrolopyrazines are generally stable compounds, but the presence of the dioxo group could potentially affect its stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of related compounds such as 5,6-dihydro 6-oxo pyrido and pyrazino pyrrolo pyrazines has been explored, involving the conversion of amino pyridine and pyrazine into pyrrolyl derivatives followed by cyclizations (Lancelot, Ladurée, & Robba, 1985).
  • Chemical Reactions and Properties : Studies on the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides have led to the formation of novel heterocyclic systems, which is relevant to the study of similar compounds (Svetlana et al., 2015).

Potential Applications in Material Science

  • Electronic and Redox Properties : Novel derivatives like pyrazolo pyrrolo quinazoline and pyrido quinazoline have been synthesized, showing promising electronic and redox properties for potential luminescence applications. These properties are relevant for materials science and engineering (Acosta et al., 2017).

Biological Relevance and Structural Studies

  • Molecular Structure Analysis : Research on N-protected derivatives of gabapentin, which are structurally related to 2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid, reveals insights into their molecular conformation and stability, influenced by hydrogen bonding and π-π interactions (Wani et al., 2013).

Chemical Synthesis and Pharmacological Potential

  • Synthesis of Peptidomimetics : The synthesis of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics has been achieved, indicating the potential of these compounds in pharmaceutical applications (Biitseva et al., 2015).

Drug Synthesis and Analysis

  • Role in Drug Synthesis : The acylation of pyrrolo pyrazines, which are structurally similar to the compound of interest, has been studied for its selective acylation properties, hinting at potential roles in drug synthesis and development (Terenin et al., 2008).

Future Directions

Pyrrolopyrazines are a class of compounds that are often studied in medicinal chemistry due to their potential biological activities . Future research could involve the synthesis and testing of various pyrrolopyrazine derivatives, including the compound , to explore their potential as therapeutic agents.

properties

IUPAC Name

2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-4(13)3-11-7(14)5-6(8(11)15)10-2-1-9-5/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOARLGDCRCYSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid

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